N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide
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Overview
Description
N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide typically involves multiple steps, including the formation of the benzothiazole and pyrrole rings, followed by their coupling with the benzamide group. Common synthetic methods include:
Hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis: This method uses dimethyl formamide as a solvent and provides high yields under relatively mild reaction conditions.
Knoevenagel condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzothiazole or pyrrole rings.
Reduction: This reaction can reduce nitro groups to amines or other functional group transformations.
Substitution: This reaction can introduce new substituents on the aromatic rings or the amide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.
Scientific Research Applications
N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential antibacterial, antifungal, and anticancer activities
Biological Studies: It is used in studies related to enzyme inhibition, protein-ligand interactions, and molecular docking.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or electroluminescence.
Mechanism of Action
The mechanism of action of N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds have shown promising antibacterial activity.
Benzothiazole-based anti-tubercular compounds: These compounds have been investigated for their activity against Mycobacterium tuberculosis.
Uniqueness
N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S/c1-3-35-22-15-20(23(36-4-2)14-19(22)30-27(34)17-10-6-5-7-11-17)32-16-21(33)25(26(32)29)28-31-18-12-8-9-13-24(18)37-28/h5-15H,3-4,16,29H2,1-2H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYBGSKWPKRTAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N3CC(=O)C(=C3N)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N3CC(=O)C(=C3N)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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